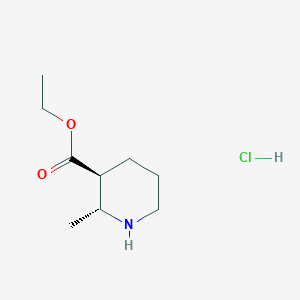![molecular formula C19H12Cl3F3N4O B2721496 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone CAS No. 338795-39-4](/img/structure/B2721496.png)
4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone is a useful research compound. Its molecular formula is C19H12Cl3F3N4O and its molecular weight is 475.68. The purity is usually 95%.
BenchChem offers high-quality 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Metal Complex Characterization
Hydrazones, including pyridinecarbaldehyde pyridylhydrazones, have been synthesized and their properties investigated, especially in forming metal complexes. These studies provide insights into the molecular design of sensitive hydrazone reagents for various applications, including the synthesis of metal complexes with unique properties (Odashima et al., 1993). Similarly, expanded porphyrins have been synthesized through condensation reactions involving pyrrole, showcasing the utility of such reactions in creating complex structures with potential applications in material science and catalysis (Maes et al., 2005).
Characterization of Transition Metal Complexes
Research on transition metal complexes of hydrazone ligands highlights their synthesis and characterization, demonstrating the potential of hydrazones in forming stable complexes with metals. These complexes have been spectrophotometrically characterized, providing valuable information about their structural and electronic properties, which could be relevant for catalytic, optical, and material applications (Abubakar et al., 2019).
Molecular and Supramolecular Chemistry
The study of hydrazones extends to their molecular and supramolecular chemistry, including their role in forming complexes with vanadium(IV) and V(V), which exhibit unique structural features due to the coordination modes of the hydrazone ligands. These studies contribute to our understanding of the chemistry of transition metal hydrazone complexes, which could be useful in developing new materials or catalytic systems (Mangalam et al., 2009).
Antimicrobial Applications
Some studies have focused on the synthesis of hydrazone compounds and their metal complexes to evaluate their in vitro antibacterial properties. These research efforts are crucial for identifying new antimicrobial agents and understanding the structure-activity relationships that govern their efficacy (Angelusiu et al., 2010).
Propiedades
IUPAC Name |
[5-[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-1-methylpyrrol-3-yl]-(2,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3F3N4O/c1-29-9-10(17(30)14-3-2-12(20)6-15(14)21)4-13(29)8-27-28-18-16(22)5-11(7-26-18)19(23,24)25/h2-9H,1H3,(H,26,28)/b27-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLDMVYNBJLCAW-FLUNURKVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2721413.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)butanamide](/img/structure/B2721417.png)
![2-Chloro-1-spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-ylethanone](/img/structure/B2721419.png)


![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B2721422.png)


![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2721430.png)



![6-((2-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2721435.png)